molecular formula C20H23ClN2O4 B2411177 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1448124-53-5

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B2411177
CAS No.: 1448124-53-5
M. Wt: 390.86
InChI Key: NHQGYUHXUZPCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound that features a combination of a piperidine ring, a chloropyridine moiety, and a dimethoxyphenyl group

Preparation Methods

The synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via a nucleophilic substitution reaction, where a chloropyridine derivative reacts with the piperidine ring.

    Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the intermediate compound through a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can be compared with similar compounds, such as:

    1-(4-(Pyridin-2-yloxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone: Lacks the chlorine atom on the pyridine ring, which may affect its reactivity and biological activity.

    1-(4-((5-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4/c1-25-17-5-3-14(11-18(17)26-2)12-20(24)23-9-7-16(8-10-23)27-19-6-4-15(21)13-22-19/h3-6,11,13,16H,7-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQGYUHXUZPCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.